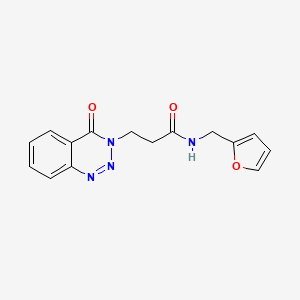

![molecular formula C13H7Cl2N3O3S2 B2537005 (E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 2035003-61-1](/img/structure/B2537005.png)

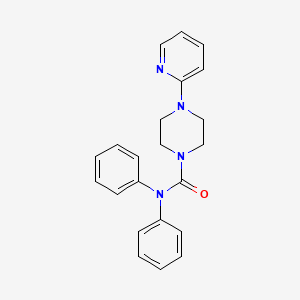

(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzothiazole, which is a type of azole heterocycle. Azole heterocycles are aromatic five-membered rings containing at least one nitrogen atom and other heteroatoms . Benzothiazoles, in particular, contain a sulfur and a nitrogen atom .

Synthesis Analysis

While the specific synthesis process for this compound is not available, benzothiazoles can generally be synthesized through the reaction of 2-aminothiophenol and a carboxylic acid derivative . The synthesis often involves the formation of a benzothiazol-2-yl group, which can then be further functionalized .Molecular Structure Analysis

The molecular structure of this compound likely includes a benzothiazole core, with various substituents attached to it. The “(E)-2,5-dichloro” part of the name suggests that there are two chlorine atoms attached to the benzothiazole ring. The “N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)” part indicates the presence of a 3-methyl-6-nitrobenzothiazol-2(3H)-ylidene group attached to the nitrogen atom of the benzothiazole ring .Aplicaciones Científicas De Investigación

Chemistry and Synthesis

- Thiophene S,N-ylides Synthesis : Tetrachlorothiophene reacts with azidoformates to give thiophene S,N-ylides, which are versatile and undergo photolysis and various reactions (Meth–Cohn & Vuuren, 1986).

- Benzo[b]thiophene-2-carboxamide Derivatives : 3-chloro-N-phenylbenzo[b]thiophene-2-carboxamide undergoes photocyclization to form novel heterocyclic ring systems, including benzothieno[2,3-c]quinolines (Mckenney & Castle, 1987).

Analytical and Physical Chemistry

- Solvatochromic Study of Carboxamides : The absorption and fluorescence spectra of various carboxamides, including thiophene derivatives, have been analyzed in solvents of different polarities. This helps in understanding their dipole moments in ground and excited states (Patil et al., 2011).

Biological and Pharmaceutical Applications

- Antimicrobial Evaluation : Synthesized thiophene-2-carboxamides have been evaluated for their antimicrobial properties, demonstrating potential biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).

- Synthesis and Anticancer Activity : New thiophene derivatives, including thiophene-2-carboxamide compounds, have been synthesized and tested for their cytotoxicity, showing promise as antitumor agents (Atta & Abdel‐Latif, 2021).

Molecular Docking Studies

- Drug Design and Docking : Thiophene derivatives have been used in molecular docking studies, aiding in the design of new pharmaceutical compounds with specific biological targets (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Propiedades

IUPAC Name |

2,5-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N3O3S2/c1-17-8-3-2-6(18(20)21)4-9(8)22-13(17)16-12(19)7-5-10(14)23-11(7)15/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDBPYPEFPHMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

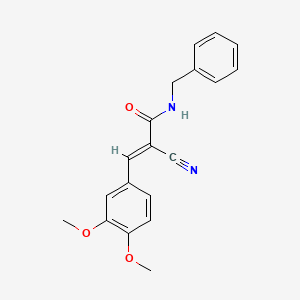

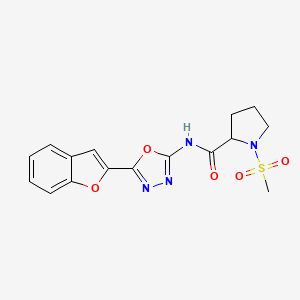

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2536929.png)

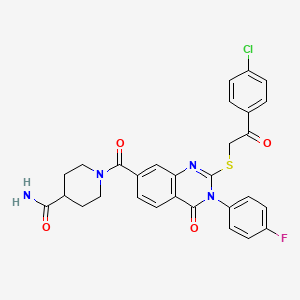

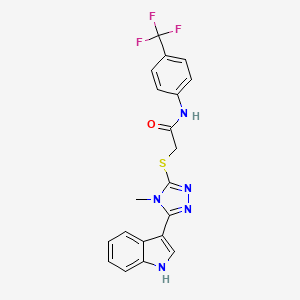

![(E)-N-benzyl-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2536936.png)

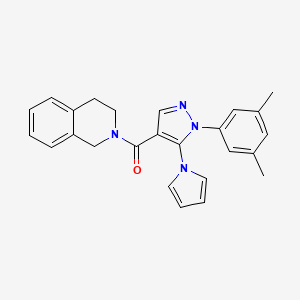

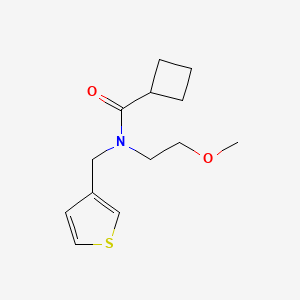

![2-chloro-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2536937.png)

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B2536939.png)

![4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2536941.png)

![Methyl 3-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]propan-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2536944.png)